molecular formula C19H19N5O2 B5533416 3-(4-ethoxyphenyl)-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B5533416
M. Wt: 349.4 g/mol
InChI Key: WUEATKRLDDBRDV-CIAFOILYSA-N
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Description

  • Synthesis Analysis :

    • Pyrazole derivatives like the one are synthesized using various methods. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS (Karrouchi et al., 2021).
  • Molecular Structure Analysis :

    • The molecular structure is often confirmed through X-ray diffraction and spectroscopic methods. For instance, the (E)-configuration of a similar hydrazonoic group was confirmed using single-crystal X-ray diffraction (Karrouchi et al., 2021).
  • Chemical Reactions and Properties :

    • Various pyrazole derivatives exhibit different reactivities and properties. For example, studies on similar molecules have shown the locations of nucleophilic and electrophilic sites, along with insights into their stability and reactivity (Karrouchi et al., 2021).
  • Physical Properties Analysis :

    • The physical properties of such compounds, including solvation energy and dipole moments in different media, are often analyzed through theoretical calculations and spectroscopic studies (Karrouchi et al., 2021).
  • Chemical Properties Analysis :

    • The chemical properties can be studied through vibrational mode analysis and other spectroscopic evaluations. This provides insight into the stability and reactivity of the compound (Karrouchi et al., 2021).

properties

IUPAC Name

3-(4-ethoxyphenyl)-4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-26-16-9-7-14(8-10-16)17-13(2)18(23-22-17)19(25)24-21-12-15-6-4-5-11-20-15/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEATKRLDDBRDV-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-4-methyl-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

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